1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Anticancer Activity : The synthesis of triazino and triazolo[4,3-e]purine derivatives, including structures similar to the specified compound, has been described. These compounds have been evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. One of the compounds showed considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, indicating potential applications in cancer therapy (Ashour et al., 2012).
5-HT Receptor Affinity and Pharmacological Evaluation : A study on the derivatives of purine-2,6-dione, including those with structural similarities to the specified compound, explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The findings suggest potential psychotropic activity, with one compound displaying antidepressant-like effects in animal models, indicating possible applications in treating mood disorders (Chłoń-Rzepa et al., 2013).
Chemical Properties and Reactions
Oxidation Products and Chemical Reactions : Research on the oxidation products of related dihydro-triazin-6(1H)-ones offers insights into the chemical behavior and potential modifications of compounds within this class, which could be relevant for developing new derivatives with enhanced biological activities (Collins et al., 1999).
Crystal Structure Analysis : The study of the crystal structure of triazine derivatives provides detailed information on molecular geometry, which is essential for understanding the interaction mechanisms with biological targets. This knowledge is crucial for drug design and development processes (Qing-min et al., 2004).
Properties
IUPAC Name |
1-heptyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-4-5-6-7-11-14-28-21-23-19-18(20(29)26(3)22(30)25(19)2)27(21)15-17(24-28)16-12-9-8-10-13-16/h8-10,12-13H,4-7,11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRDLRYRUGGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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